4-chloro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
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Description
4-Chloro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide (4-Cl-TFPBS) is an organic compound with a wide range of applications in the synthesis of pharmaceuticals and other organic compounds. It is a versatile and easily synthesized compound with a range of interesting properties and applications.
Scientific Research Applications
Progesterone Receptor Antagonists Development
The development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as nonsteroidal progesterone receptor (PR) antagonists highlights a significant area of research. Progesterone receptors play vital roles in various physiological systems, including the female reproductive system. These antagonists are being investigated for potential treatments of diseases such as uterine leiomyoma, endometriosis, breast cancer, and some psychiatric disorders. The benzenesulfonanilide skeleton has emerged as a novel scaffold for PR antagonists, with 3-trifluoromethyl derivative showing potent PR-antagonistic activity, high binding affinity for PR, and selectivity over the androgen receptor (AR) (Yamada et al., 2016).
Enzyme Inhibition and Antioxidant Potential
Another study synthesized Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide, investigating their enzyme inhibition potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), alongside their antioxidant properties. Compounds exhibited significant inhibition, demonstrating potential in therapeutic applications related to enzyme inhibition and antioxidant activity (Kausar et al., 2019).
Anticancer Activity
Research into benzenesulfonamides bearing oxadiazole moieties has uncovered compounds with promising antimicrobial and anti-HIV activities. This includes novel primary and secondary benzenesulfonamides, indicating a fruitful direction for developing new treatments targeting cancer and HIV (Iqbal et al., 2006).
Metabolic Studies and Herbicide Selectivity
The metabolism of chlorsulfuron, a derivative, by plants shows the biological basis for the selectivity of this new herbicide for cereals. The ability of certain plants to metabolize chlorsulfuron into inactive products explains its selectivity, offering insights into the development of selective herbicides with minimal environmental impact (Sweetser et al., 1982).
Chemosensing Applications
The compound has been explored for its potential in chemosensing, particularly for the selective and sensitive detection of Sn2+ ions in aqueous solutions. This research demonstrates the utility of 4-chloro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide derivatives in environmental monitoring and bioimaging applications, showcasing the versatility of sulfonamide-based compounds in chemosensing technologies (Ravichandiran et al., 2020).
properties
IUPAC Name |
4-chloro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO2S/c14-10-3-7-12(8-4-10)21(19,20)18-11-5-1-9(2-6-11)13(15,16)17/h1-8,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCQGJGRGGRXCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide |
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